molecular formula C5H7NO2 B3329696 5-Oxopyrrolidine-2-carbaldehyde CAS No. 62400-90-2

5-Oxopyrrolidine-2-carbaldehyde

Cat. No.: B3329696
CAS No.: 62400-90-2
M. Wt: 113.11 g/mol
InChI Key: XBGYMVTXOUKXLG-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H7NO2. It features a five-membered pyrrolidine ring with a ketone group at the 5-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxopyrrolidine-2-carbaldehyde can be synthesized from 5-hydroxymethyl-pyrrolidine-2-one. The synthesis involves the oxidation of 5-hydroxymethyl-pyrrolidine-2-one using Dess-Martin periodane in dichloromethane under an inert atmosphere. The reaction is carried out at room temperature for one hour, followed by filtration and purification through column chromatography, yielding the desired product with a 71% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis route involving Dess-Martin periodane is scalable and can be adapted for larger-scale production. The use of common reagents and straightforward reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Oxopyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbonyl groups under acidic or basic conditions.

Major Products Formed

    Oxidation: 5-Oxopyrrolidine-2-carboxylic acid.

    Reduction: 5-Hydroxypyrrolidine-2-carbaldehyde and 5-oxopyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Oxopyrrolidine-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxopyrrolidine-2-carbaldehyde is unique due to the presence of both an aldehyde and a ketone group within the same five-membered ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-oxopyrrolidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-3-4-1-2-5(8)6-4/h3-4H,1-2H2,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGYMVTXOUKXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxopyrrolidine-2-carbaldehyde
Reactant of Route 2
5-Oxopyrrolidine-2-carbaldehyde
Reactant of Route 3
5-Oxopyrrolidine-2-carbaldehyde
Reactant of Route 4
5-Oxopyrrolidine-2-carbaldehyde
Reactant of Route 5
5-Oxopyrrolidine-2-carbaldehyde
Reactant of Route 6
5-Oxopyrrolidine-2-carbaldehyde

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